molecular formula C9H12N2O B025361 4-Amino-3,5-dimethylbenzamide CAS No. 103796-44-7

4-Amino-3,5-dimethylbenzamide

Cat. No.: B025361
CAS No.: 103796-44-7
M. Wt: 164.2 g/mol
InChI Key: GHFMYUFOFXWGBF-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzene ring, along with an amide group (-CONH2)

Mechanism of Action

Target of Action

The primary target of 4-Amino-3,5-dimethylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it’s involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion.

Mode of Action

It’s likely that the compound interacts with its target, the urokinase-type plasminogen activator, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it’s plausible that it influences pathways related to blood clot dissolution and tissue remodeling

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 3,5-dimethylbenzoic acid, is nitrated to form 4-nitro-3,5-dimethylbenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-amino-3,5-dimethylbenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-Amino-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Amino-3,5-dimethylbenzylamine: Similar structure but with an amine group instead of an amide group.

    4-Amino-3,5-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an amide group.

Uniqueness

4-Amino-3,5-dimethylbenzamide is unique due to the presence of both an amino group and an amide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFMYUFOFXWGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649610
Record name 4-Amino-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-44-7
Record name 4-Amino-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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